N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-4-5-9(2)11(6-8)7-18-13-16-15-12(19-13)14-10(3)17/h4-6H,7H2,1-3H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLDTHNHJIXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide, to yield the thiadiazole ring. The final step involves the acetylation of the thiadiazole derivative using acetic anhydride under basic conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiadiazole derivatives, including N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide, exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For instance, it can upregulate Bax while downregulating Bcl-2, leading to increased cell death in tumor cells.
Antimicrobial Properties
Thiadiazole derivatives have demonstrated promising antibacterial and antifungal activities. This compound has been tested against several pathogenic strains, showing efficacy comparable to standard antibiotics. This compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It could inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This potential makes it a candidate for further research in treating inflammatory diseases.
Chemical Properties and Mechanisms of Action
The presence of the thiadiazole ring in this compound is crucial for its biological activity. This ring structure is known for its ability to interact with various biological targets:
Enzyme Inhibition
The compound may inhibit specific enzymes critical for cellular functions. For example, it has been shown to affect protein kinases that regulate cell proliferation and apoptosis .
Molecular Interactions
Intermolecular hydrogen bonding plays a significant role in stabilizing the compound's structure in solution. The interactions with solvents like dimethyl sulfoxide (DMSO) enhance its solubility and bioavailability .
Industrial Applications
This compound is not only relevant in medicinal chemistry but also has potential applications in industrial settings:
Material Science
This compound can serve as a building block for synthesizing more complex organic materials with specific properties. Its unique chemical structure allows for modifications that could lead to new materials with desired characteristics .
Pharmaceutical Manufacturing
In pharmaceutical development, this compound can be utilized in the formulation of drugs targeting various diseases due to its biological activity profile. Its synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield during production .
Case Study 1: Anticancer Research
A study conducted on the anticancer properties of thiadiazole derivatives highlighted the efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at low concentrations compared to control groups.
Case Study 2: Antimicrobial Testing
In another study evaluating the antimicrobial activity of various thiadiazole compounds, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics like ampicillin.
Mechanism of Action
The mechanism of action of N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The thiadiazole ring can interact with metal ions or form hydrogen bonds with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
- Substituent Bulk and Melting Points: Bulky aromatic substituents (e.g., benzylthio in 5h) correlate with lower melting points (133–135°C) compared to smaller alkylthio groups (e.g., ethylthio derivatives in : 179–181°C), likely due to reduced crystal lattice stability .
- Electron-Withdrawing Groups: Chlorobenzylthio derivatives (e.g., 5e, 5j) exhibit higher melting points (132–140°C) than non-halogenated analogs, suggesting enhanced intermolecular interactions via dipole-dipole forces .
- Synthetic Efficiency: Benzylthio derivatives (e.g., 5h) achieve higher yields (88%) compared to methoxy-substituted analogs (e.g., 5k: 72%), possibly due to better leaving-group reactivity during synthesis .
Structural and Functional Insights
- Thioether vs. Sulfonamide Linkages: Thioether-linked compounds (e.g., 5h, 4y) prioritize lipophilicity for membrane penetration, whereas sulfonamides (e.g., acetazolamide) rely on hydrogen bonding for enzyme interaction .
- Aromatic vs. Alkyl Substituents: Aromatic groups (e.g., 2,5-dimethylbenzyl) may improve metabolic stability compared to alkyl chains, though this requires validation via pharmacokinetic studies .
Biological Activity
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiadiazole ring, which is known for its biological activity. The presence of the 2,5-dimethylbenzyl group enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including A431 (skin cancer), HT-29 (colorectal cancer), and PC3 (prostate cancer).
- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay. Results indicated that this compound exhibited potent antiproliferative activity with IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 8.75 | Induction of apoptosis |
| HT-29 | 10.50 | Inhibition of VEGFR-2 |
| PC3 | 12.00 | Cell cycle arrest |
The mechanism of action involves the induction of apoptosis through the activation of caspases and the modulation of apoptotic proteins such as Bax and Bcl-2 .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The compound demonstrated significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .
Case Studies
-
Study on Anticancer Activity :
- A series of thiadiazole derivatives were synthesized and their antiproliferative effects were compared. The compound exhibited superior activity against A431 cells compared to other derivatives.
- Western blot analysis confirmed that treatment with the compound led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Antimicrobial Efficacy Study :
Q & A
Basic: What are the standard synthetic protocols and characterization techniques for N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of a thiadiazole core followed by functionalization. For example:
- Step 1: Condensation of thiosemicarbazides with carboxylic acids or esters to form the 1,3,4-thiadiazole ring. Microwave-assisted synthesis (e.g., 400–600 W, 5–10 min) is often employed to enhance reaction efficiency and yield .
- Step 2: Thioether linkage introduction via nucleophilic substitution using 2,5-dimethylbenzyl thiol under basic conditions (e.g., triethylamine in DMF at 60–80°C) .
Characterization:
- Purity: Monitored by TLC (silica gel GF254, ethyl acetate/hexane) and confirmed via melting point analysis (uncorrected capillary method) .
- Spectroscopy:
- NMR: ¹H/¹³C NMR (400 MHz, DMSO-d6) for structural elucidation, with key signals at δ 2.3–2.5 ppm (acetamide CH3) and δ 7.1–7.3 ppm (aromatic protons) .
- IR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) .
Basic: How are preliminary pharmacological activities (e.g., antimicrobial, anticancer) evaluated for this compound?
Answer:
In vitro assays are standard:
- Antimicrobial Screening:
- Anticancer Evaluation:
Key Metrics:
- IC50 values <50 µM indicate promising anticancer activity .
- Zone of inhibition ≥15 mm suggests antimicrobial potential .
Advanced: How can structure-activity relationship (SAR) studies be optimized using computational methods?
Answer:
Methodology:
- 3D-QSAR Modeling: Utilize CoMFA/CoMSIA to correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity .
- Docking Simulations: AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase for anticancer activity) .
- Reaction Design Platforms: ICReDD’s quantum chemical calculations and reaction path search algorithms to predict optimal synthetic routes and substituent combinations .
Key Findings:
- Electron-donating groups (e.g., -OCH3) on the benzyl moiety enhance antifungal activity by 30% .
- Steric bulk at the thiadiazole C2 position reduces solubility but increases target specificity .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Root Causes:
- Variability in assay conditions (e.g., pH, solvent DMSO concentration) .
- Differences in substituent regiochemistry (e.g., 2,5-dimethyl vs. 3,4-dimethyl isomers) .
Resolution Strategies:
- Meta-Analysis: Compare IC50 values normalized to control compounds and standardized protocols .
- Structural Validation: X-ray crystallography (e.g., CCDC deposition) to confirm regiochemistry and eliminate isomer-related discrepancies .
- Dose-Response Curves: Replicate studies under controlled conditions (e.g., 5% CO2, 37°C for cell-based assays) .
Advanced: What role does X-ray crystallography play in elucidating the molecular conformation of this compound?
Answer:
Procedure:
- Crystal Growth: Slow evaporation from ethanol/water mixtures at 25°C .
- Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer .
Key Insights:
- Bond Angles: Thiadiazole ring angles (e.g., N-S-N ~92°) confirm planarity and aromaticity .
- Intermolecular Interactions: Hydrogen bonds between acetamide C=O and adjacent NH groups stabilize crystal packing .
- Torsional Flexibility: The (2,5-dimethylbenzyl)thio group exhibits a dihedral angle of ~15° with the thiadiazole ring, influencing pharmacophore orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
